molecular formula C9H13N3O2 B2556298 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid CAS No. 1539994-84-7

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid

Cat. No. B2556298
M. Wt: 195.222
InChI Key: GWFGWJWCYPUALZ-UHFFFAOYSA-N
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Description

“2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid” is a chemical compound with the CAS Number: 1007878-73-0 . It is a powder at room temperature . The IUPAC name for this compound is (dimethylamino)(3-pyridinyl)acetic acid .


Synthesis Analysis

A method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which could be related to the compound , has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-11(2)8(9(12)13)7-4-3-5-10-6-7/h3-6,8H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 180.21 .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Cyclic Analogues : Employing intermolecular [2+2]-photocycloaddition reactions, derivatives of 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid have been utilized in constructing 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, highlighting the compound's utility in synthesizing complex cyclic structures (Petz et al., 2019).

  • Generation of Polyfunctional Fused Heterocyclic Compounds : Through reactions with various reagents, 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid derivatives have been instrumental in generating a wide array of fused heterocyclic compounds, showcasing the compound's versatility in contributing to the diversity of chemical structures (Hassaneen et al., 2003).

Catalysis

  • Asymmetric Catalysis : "Planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP), related to the compound , have shown effectiveness in various nucleophilic catalysis processes. These derivatives have been applied in the Staudinger synthesis of beta-lactams, acylation of silyl ketene acetals, and kinetic resolution of amines, highlighting the role of such compounds in enhancing catalytic efficiency and selectivity (Fu, 2004).

Material Science

  • Nanostructured Poly(esterimide)s Synthesis : Derivatives of 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid have been employed in the synthesis of novel chiral nanostructured poly(esterimide)s containing natural amino acids. These materials exhibit thermal stability and nanostructure morphology, demonstrating the compound's utility in the development of advanced polymeric materials (Mallakpour & Soltanian, 2011).

Pharmaceutical Research

  • Development of Novel Dihydropyrimidines : In pharmaceutical research, 2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid derivatives have been utilized in a solvent-free, three-component condensation process to synthesize novel dihydropyrimido[4,5-d]pyrimidine derivatives. These derivatives are of biological significance, illustrating the compound's potential in contributing to the discovery of new therapeutic agents (Prajapati et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12(2)7-3-4-11-5-6(7)8(10)9(13)14/h3-5,8H,10H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFGWJWCYPUALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=NC=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid

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